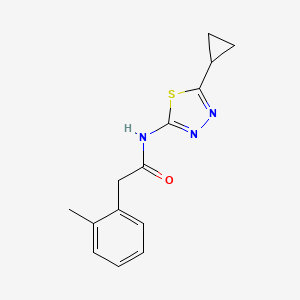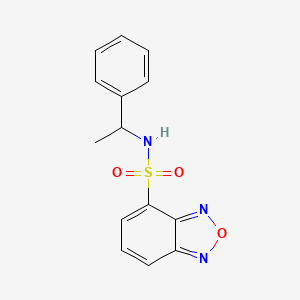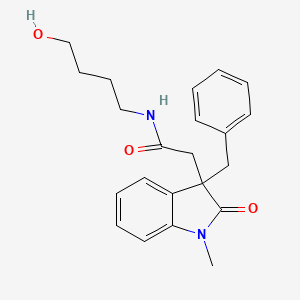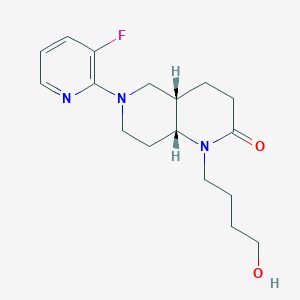
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide, also known as CT-3, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications. CT-3 belongs to the class of compounds known as thiadiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to act on the endocannabinoid system, which plays a role in pain, inflammation, and neurological function. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system, and modulate their activity.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide for lab experiments is its synthetic nature, which allows for consistent production and purity. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been found to exhibit a range of biological activities, making it a versatile tool for studying pain, inflammation, and neurological function. However, one limitation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide is its relatively limited availability, which may make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide may have potential as a novel analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide involves the reaction of 2-(2-methylphenyl)acetic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, and neurological disorders. It has been found to exhibit analgesic and anti-inflammatory effects in preclinical studies. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide has been shown to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-4-2-3-5-11(9)8-12(18)15-14-17-16-13(19-14)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISPXALTVHRTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)

![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)

![N-cyclopropyl-2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}acetamide dihydrochloride](/img/structure/B5494064.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)

![1-[2-(methoxymethyl)-5-pyrimidinyl]-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5494083.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)
![2-{1-methyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-yl}ethanol](/img/structure/B5494096.png)
